L-Guanosine - 118-00-3; 26578-09-6

L-Guanosine

Catalog Number: EVT-2811341
CAS Number: 118-00-3; 26578-09-6
Molecular Formula: C10H13N5O5
Molecular Weight: 283.244
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

L-Guanosine can be sourced from natural materials, such as yeast and certain bacteria, or produced synthetically through various chemical and biochemical methods. Microbial fermentation and enzymatic hydrolysis are common techniques for its production, allowing for efficient synthesis under controlled conditions .

Classification

L-Guanosine is classified as a purine nucleoside, which is a category of compounds that consist of a purine base attached to a sugar molecule. It is distinguished from other nucleosides by its specific nitrogenous base and structural properties.

Synthesis Analysis

Methods

The synthesis of L-Guanosine can be achieved through several methods:

  1. Chemical Synthesis: This involves multi-step chemical reactions to construct the L-Guanosine molecule from simpler precursors. For instance, acetic anhydride can be used in combination with guanosine to produce derivatives such as diacetyl guanine, which can then be converted back to L-Guanosine .
  2. Microbial Fermentation: This method utilizes engineered strains of microorganisms, such as Escherichia coli, to produce L-Guanosine through metabolic engineering. By modifying metabolic pathways and blocking degradation routes, researchers have achieved significant yields of L-Guanosine through fermentation processes .
  3. Enzymatic Hydrolysis: Enzymatic methods involve the hydrolysis of RNA or other nucleic acids that contain guanine, releasing L-Guanosine as a product.

Technical Details

In microbial fermentation, specific genes involved in guanosine synthesis are overexpressed while others related to its degradation are knocked out. This approach enhances the accumulation of L-Guanosine in the culture medium. The optimization of fermentation conditions, such as pH and temperature, is critical for maximizing yield .

Molecular Structure Analysis

Data

  • Molecular Weight: 283.24 g/mol
  • Melting Point: Approximately 235-240 °C
  • Solubility: Soluble in water; slightly soluble in ethanol.
Chemical Reactions Analysis

Reactions

L-Guanosine participates in various chemical reactions due to its functional groups:

  1. Phosphorylation: L-Guanosine can be phosphorylated to form guanosine monophosphate (GMP), which is further phosphorylated to produce guanosine diphosphate (GDP) and guanosine triphosphate (GTP).
  2. Degradation: It can undergo enzymatic hydrolysis to yield guanine and ribose.
  3. Acetylation: L-Guanosine can react with acetic anhydride to form acetylated derivatives, which are useful intermediates in synthetic chemistry .

Technical Details

The reactions involving L-Guanosine often require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity.

Mechanism of Action

Process

L-Guanosine functions primarily through its conversion into GTP, which serves as an energy source for various cellular processes. The mechanism involves:

  1. Signal Transduction: GTP acts as a substrate for GTP-binding proteins involved in signal transduction pathways.
  2. Energy Transfer: GTP provides energy for protein synthesis and other metabolic processes.
  3. Regulatory Functions: It plays a role in regulating cellular functions by acting on specific receptors or enzymes.

Data

Research indicates that alterations in L-Guanosine levels can significantly affect cellular signaling pathways, impacting processes such as cell growth and differentiation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Slightly sweet.

Chemical Properties

  • pH: Typically neutral when dissolved in water.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels and high temperatures.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis in aqueous solutions.

Relevant analyses include spectroscopy techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for purity assessment .

Applications

L-Guanosine has several scientific uses:

  1. Biochemical Research: Used as a substrate in studies involving RNA synthesis and enzyme kinetics.
  2. Pharmaceuticals: Investigated for potential therapeutic applications due to its role in cellular signaling.
  3. Nutritional Supplements: Explored for its potential benefits in enhancing athletic performance and recovery due to its involvement in energy metabolism.
Biosynthesis and Metabolic Engineering of L-Guanosine

Enzymatic Pathways in Purine Nucleotide Synthesis

L-Guanosine biosynthesis occurs via conserved enzymatic cascades categorized into de novo and salvage pathways. The de novo pathway initiates with 5-phosphoribosyl-1-pyrophosphate (PRPP), which undergoes amination by glutamine phosphoribosylpyrophosphate amidotransferase (PurF) to form 5-phosphoribosylamine. This commits carbon flux toward purine nucleotides. Ten enzymatic steps subsequently convert this intermediate to inosine monophosphate (IMP), the central purine nucleotide precursor. IMP branches toward guanylate nucleotides through a two-step oxidation: IMP dehydrogenase (IMPDH, encoded by guaB) catalyzes NAD+-dependent oxidation to xanthosine monophosphate (XMP), followed by GTP-dependent amidation via GMP synthetase (GMPS, guaA) to yield guanosine monophosphate (GMP). Phosphatases (e.g., surE or yfbR) then dephosphorylate GMP to L-guanosine.

The salvage pathway recycles preformed guanine bases directly to GMP via hypoxanthine-guanine phosphoribosyltransferase (HGPRT), utilizing PRPP. Microbial systems like Escherichia coli predominantly utilize the de novo route for L-guanosine production due to higher yields under optimized fermentation. Notably, Bacillus subtilis employs a clustered purine operon (purEKB-purCQLF-purMNH-purD), whereas E. coli genes are chromosomally dispersed and regulated by the repressor PurR [10]. Key enzymatic bottlenecks include IMPDH (feedback-inhibited by GTP) and PRPP availability, necessitating metabolic engineering interventions [2] [10].

Table 1: Key Enzymes in L-Guanosine Biosynthesis

EnzymeGeneReactionRegulation
PRPP synthetaseprsR5P + ATP → PRPP + AMPFeedback-inhibited by ADP/GDP
IMP dehydrogenaseguaBIMP + NAD⁺ → XMP + NADH + H⁺Inhibited by GTP
GMP synthetaseguaAXMP + ATP + Gln → GMP + AMP + Glu + PPi
Nucleotidase (e.g., 5'-nucleotidase)surEGMP → Guanosine + Pi

Metabolic Flux Analysis in Microbial Systems

Metabolic flux analysis (MFA) quantifies carbon partitioning through competing pathways to identify targets for enhancing L-guanosine yield. In E. coli, glucose catabolism proceeds via glycolysis (EMP), the pentose phosphate pathway (PPP), and the Entner-Doudoroff (ED) pathway. Isotopic tracer studies reveal that PPP generates 85–90% of the ribose-5-phosphate (R5P) precursor for PRPP synthesis, while EMP supplies energy and one-carbon units. The ED pathway, though minor under standard conditions, becomes significant under metabolic perturbations.

Flux balancing in engineered E. coli strains demonstrates that overexpression of prs (PRPP synthetase) increases PRPP availability by 3.2-fold but depletes ATP pools. Simultaneously, attenuation of competitive branches—like the pfkA-knockout (glycolysis) combined with glpX overexpression (fructose-1,6-bisphosphatase for gluconeogenesis)—diverts glucose toward PPP, elevating R5P flux by 40% [10]. Additionally, disruption of purA (adenylosuccinate synthetase) reduces adenosine nucleotide synthesis, redirecting IMP toward guanylate nucleotides. Combined strategies in strain MQ27 increased guanosine titers to 134.9 mg/L, underscoring flux redistribution efficacy [2] [10].

Table 2: Carbon Flux Distribution in Engineered E. coli for Guanosine Production

Metabolic PathwayFlux (mmol/gDCW/h)Change in Engineered StrainImpact on Guanosine
Glycolysis (EMP)8.5 ± 0.3↓ 35%Reduced pyruvate drain
Pentose Phosphate (PPP)6.1 ± 0.2↑ 40%Enhanced R5P supply
Entner-Doudoroff (ED)1.2 ± 0.1↑ 20%NADPH regeneration
Purine Biosynthesis0.15 ± 0.01↑ 300%Increased IMP flux

CRISPR/Cas9-Mediated Strain Optimization for L-Guanosine Production

CRISPR/Cas9 systems enable multiplexed genome editing to eliminate metabolic bottlenecks and integrate heterologous pathways in L-guanosine-producing strains. A dual-plasmid system is employed: one plasmid expresses Streptococcus pyogenes Cas9 and λ-Red recombinase, while the other encodes single-guide RNA (sgRNA) and donor DNA templates. This system achieves 65–100% editing efficiency in E. coli for:

  • Knockouts: Disruption of guanosine catabolism genes (deoD, gsk, rihABC) prevents nucleoside phosphorylysis and kinase-mediated recycling, increasing extracellular guanosine accumulation by 55% [10] [4].
  • Pathway Integration: Codon-optimized Bacillus subtilis pur operons (purEK, purCQ, purLF) are inserted into safe-harbor loci (e.g., yghX, ypjC) under constitutive promoters, amplifying flux from PRPP to IMP [10].
  • Large-Fragment Integration: CRISPR-assisted recombination facilitates 10 kb insertions (e.g., B. subtilis pur cluster) with >50% efficiency, bypassing plasmid instability [4] [8].

Post-editing, Cas9 is degraded via SsrA-tag proteolysis to prevent residual DNA cleavage. Recent advancements include base-editing CRISPR systems for point mutations (e.g., desensitizing prs to feedback inhibition) without double-strand breaks [4].

Redox Cofactor Balancing in Fermentation Processes

NADPH supply critically influences L-guanosine yield, as three molecules are consumed per IMP synthesized during de novo purine formation. E. coli regenerates NADPH primarily via glucose-6-phosphate dehydrogenase (Zwf) in the PPP and isocitrate dehydrogenase (Icd) in the TCA cycle. Metabolic engineering strategies include:

  • Overexpression: zwf (glucose-6P dehydrogenase) increases NADPH availability by 2.1-fold but may cause redox imbalance.
  • ED Pathway Modulation: Knocking out pfkA (phosphofructokinase) while overexpressing edd-eda (ED enzymes) redirects 30% of glucose through the ED route, generating NADPH without carbon loss [10].
  • Transhydrogenase Engineering: pntAB (membrane-bound transhydrogenase) overexpression converts NADH to NADPH, aligning cofactor supply with biosynthetic demand [2].

In fed-batch fermentations, redox balancing combined with glucose feeding (maintaining 5–10 g/L) sustains NADPH/NADP⁺ ratios above 4.0, boosting guanosine titers to 289.8 mg/L in 72 hours. Dissolved oxygen is maintained at 30% saturation to prevent NADH accumulation from respiratory bottlenecks [10].

Table 3: Redox Engineering Strategies in Guanosine-Producing E. coli

Strain ModificationNADPH Yield (mmol/mol Glc)Guanosine Titer (mg/L)
Wild-type MG165563 ± 312.5 ± 0.8
ΔpfkA + glpX overexpression88 ± 478.3 ± 2.1
zwf overexpression + pntAB142 ± 6121.7 ± 3.5
Combined redox modifications (MQ27)167 ± 7134.9 ± 4.2

Transcriptional Regulation of Purine Operons in Prokaryotic Systems

Purine biosynthesis genes in bacteria are tightly regulated at transcriptional levels to balance nucleotide pools. Key mechanisms include:

  • Repressor Proteins: E. coli PurR dimer binds to pur boxes (5’-ACGCAA-3’) in operator regions of pur genes (e.g., purF, purHD), repressing transcription 10-fold when hypoxanthine or guanine is abundant. purR deletion derepresses the entire pathway [9] [10].
  • Attenuation Control: Leader sequences upstream of pur operons (e.g., purEKB in B. subtilis) form alternative stem-loops. Under GTP deficiency, ribosome stalling at conserved pur codons prevents terminator formation, enabling full-length transcription [9].
  • Sigma Factor Specificity: In B. subtilis, σ⁴⁴-dependent promoters drive pur operon expression during nitrogen limitation, linking purine synthesis to nutrient sensing [6].

Metabolic engineering exploits these mechanisms:

  • Promoter Replacement: Constitutive promoters (e.g., Ptrc) inserted upstream of B. subtilis pur operons in E. coli bypass native repression [10].
  • CRISPR Interference (CRISPRi): dCas9-sgRNA complexes block purR transcription by occluding its promoter, derepressing purF and purHD [4] [8].
  • Attenuator Bypass: Synthetic leaders lacking termination sequences ensure continuous transcription of guaBA under GTP-limiting conditions [9].

These interventions collectively enhance pathway flux by >50%, demonstrating the critical role of transcriptional fine-tuning in microbial guanosine production [6] [10].

Properties

CAS Number

118-00-3; 26578-09-6

Product Name

L-Guanosine

IUPAC Name

2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H13N5O5

Molecular Weight

283.244

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m0/s1

InChI Key

NYHBQMYGNKIUIF-GIMIYPNGSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Solubility

not available

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